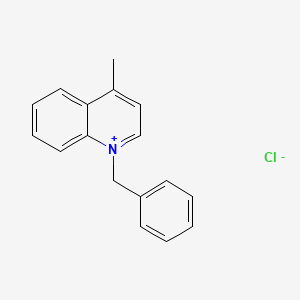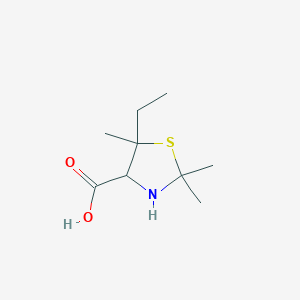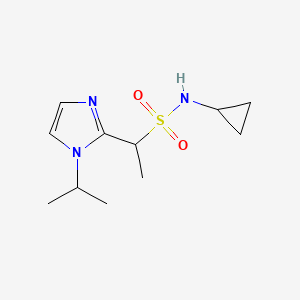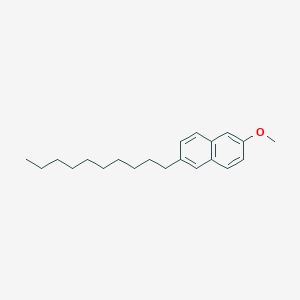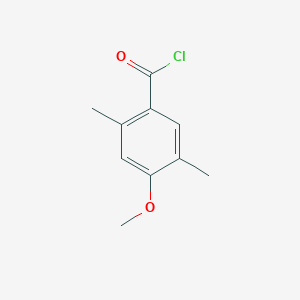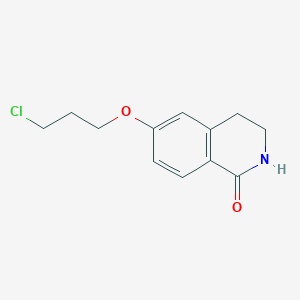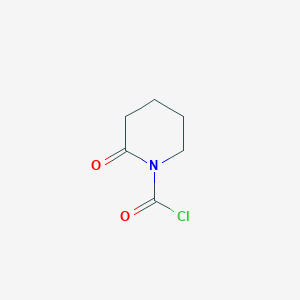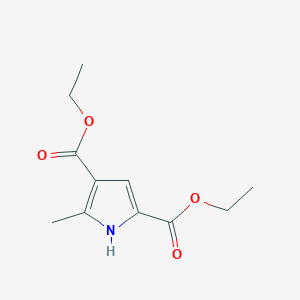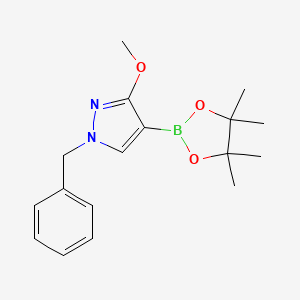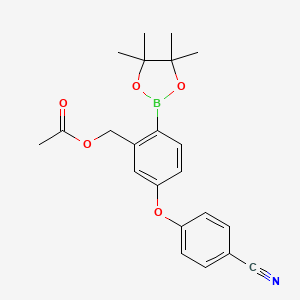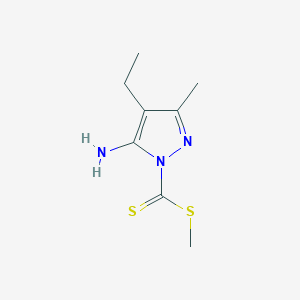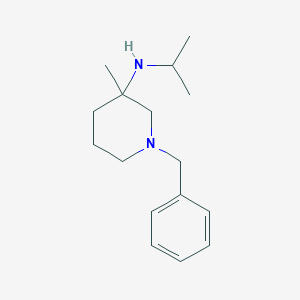
1-benzyl-N-isopropyl-3-methylpiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-isopropyl-3-methylpiperidin-3-amine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are often used as building blocks in the synthesis of pharmaceuticals due to their versatile chemical properties .
Vorbereitungsmethoden
The synthesis of 1-benzyl-N-isopropyl-3-methylpiperidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with isopropylamine and a suitable aldehyde or ketone, followed by cyclization to form the piperidine ring . Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-benzyl-N-isopropyl-3-methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-isopropyl-3-methylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-isopropyl-3-methylpiperidin-3-amine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-benzyl-N-isopropyl-3-methylpiperidin-3-amine can be compared with other piperidine derivatives such as:
1-benzyl-N-methylpiperidin-3-amine: Similar in structure but with a methyl group instead of an isopropyl group.
1-benzyl-3-methylpiperidin-3-amine: Lacks the N-isopropyl substitution.
N-isopropyl-3-methylpiperidin-3-amine: Lacks the benzyl substitution.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H26N2 |
|---|---|
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
1-benzyl-3-methyl-N-propan-2-ylpiperidin-3-amine |
InChI |
InChI=1S/C16H26N2/c1-14(2)17-16(3)10-7-11-18(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,17H,7,10-13H2,1-3H3 |
InChI-Schlüssel |
KFUDCLOABVGPLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1(CCCN(C1)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



